molecular formula C20H15ClN2O3 B1416431 2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1105195-15-0

2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1416431
CAS No.: 1105195-15-0
M. Wt: 366.8 g/mol
InChI Key: HSVLGBIKPHJYBF-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H15ClN2O3 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 1105193-51-8) is a derivative of isoindole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of isoindole derivatives typically involves multi-step organic reactions. The specific synthesis route for this compound has not been extensively documented in the literature. However, similar compounds have been synthesized using methods that include the cyclization of substituted anilines with appropriate carbonyl compounds under acidic or basic conditions.

Research into the mechanisms of action for isoindole derivatives suggests that they may interact with various biological targets:

  • Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, studies have shown that certain isoindole derivatives inhibit cell proliferation by inducing apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes .
  • Antiviral Activity : Isoindole derivatives have also been evaluated for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication by interfering with viral proteins or host cell pathways essential for viral life cycles .

Table 1: Biological Activity Summary

Activity Type Observation Reference
CytotoxicityInduced apoptosis in MDA-MB-231 cells at concentrations as low as 10 µM
AntiviralInhibition of viral replication noted in preliminary screenings
COX InhibitionSelective inhibition of COX-2 over COX-1, indicating potential anti-inflammatory properties

Case Studies

Several case studies have reported on the biological activity of related isoindole compounds:

  • Cytotoxicity in Cancer Models : In vitro studies involving breast cancer cell lines (MDA-MB-231 and MCF-7) showed significant reductions in cell viability upon treatment with isoindole derivatives. For instance, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) for similar compounds around 10 µM, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Potential : A study evaluating the COX inhibitory activity of various isoindole derivatives found that some compounds exhibited a higher selectivity towards COX-2 compared to COX-1, suggesting their utility in treating inflammatory conditions without the side effects associated with non-selective NSAIDs .

Properties

IUPAC Name

2-[2-(2-chloro-7-methoxyquinolin-3-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c1-26-14-7-6-12-10-13(18(21)22-17(12)11-14)8-9-23-19(24)15-4-2-3-5-16(15)20(23)25/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLGBIKPHJYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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